3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester
CAS No.: 474263-87-1
Cat. No.: VC7803671
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 474263-87-1 |
|---|---|
| Molecular Formula | C12H20O3 |
| Molecular Weight | 212.28 g/mol |
| IUPAC Name | methyl 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate |
| Standard InChI | InChI=1S/C12H20O3/c1-10(2)11(3)5-6-12(10,7-8(11)13)9(14)15-4/h8,13H,5-7H2,1-4H3 |
| Standard InChI Key | AHPQOPKHAHUIPN-UHFFFAOYSA-N |
| SMILES | CC1(C2(CCC1(CC2O)C(=O)OC)C)C |
| Canonical SMILES | CC1(C2(CCC1(CC2O)C(=O)OC)C)C |
Introduction
Chemical Identification and Structural Features
The compound belongs to the bicyclo[2.2.1]heptane family, a class of bridged bicyclic hydrocarbons. Its IUPAC name, methyl 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate, reflects its substituents:
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A methyl ester at position 1.
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A hydroxyl group at position 3.
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Methyl groups at positions 4, 7, and 7.
Molecular and Stereochemical Properties
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SMILES: CC1(C2(CCC1(CC2O)C(=O)OC)C)C, indicating a bicyclic core with substituents on carbons 1, 3, 4, and 7.
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InChIKey: AHPQOPKHAHUIPN-UHFFFAOYSA-N, confirming its unique stereochemical fingerprint.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 474263-87-1 (VC7803671), 139615-62-6 | |
| PubChem CID | 2770861 | |
| MDL ID | MFCD08447150 |
Note: The discrepancy in CAS numbers (474263-87-1 vs. 139615-62-6) may arise from isomeric variations or registration differences. Both entries share identical molecular formulas, suggesting structural similarity.
Synthesis and Manufacturing
Synthetic Routes
The compound’s synthesis typically involves bicyclic framework construction followed by esterification:
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Bicyclo[2.2.1]heptane Skeleton Formation:
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Diels-Alder cycloaddition between cyclopentadiene and a dienophile (e.g., methyl acrylate) yields a norbornene derivative. Subsequent hydrogenation or functionalization introduces methyl groups.
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Esterification:
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Carboxylic acid intermediates are methylated using methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions.
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Key Challenges
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Stereoselectivity: Achieving the correct stereochemistry at positions 3 and 4 requires chiral catalysts or resolution techniques.
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Functional Group Compatibility: The hydroxyl group necessitates protection (e.g., silylation) during esterification to prevent side reactions.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its hydroxyl and ester groups:
Hydroxyl Group Transformations
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Oxidation: Catalyzed by Jones reagent (CrO₃/H₂SO₄), the alcohol converts to a ketone, though steric hindrance may limit efficiency.
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Etherification: Reaction with alkyl halides (e.g., methyl iodide) forms methyl ethers, enhancing lipophilicity.
Ester Hydrolysis and Transesterification
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Acidic Hydrolysis: Concentrated HCl reflux yields the carboxylic acid, a precursor for amides or salts.
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Transesterification: Alkoxide catalysts (e.g., NaOMe) exchange the methyl ester for bulkier alkoxy groups.
Bicyclic Framework Modifications
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Ring-Opening Reactions: Lewis acids (e.g., BF₃·Et₂O) induce rearrangements, useful for generating fused or bridged derivatives.
Biological and Industrial Applications
Pharmaceutical Intermediates
The compound’s rigid structure serves as a scaffold for drug candidates:
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Antiviral Agents: Analogous bicyclic esters inhibit viral proteases by mimicking peptide substrates.
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Anti-Inflammatory Derivatives: Hydroxyl group acylation (e.g., with NSAID moieties) enhances bioavailability.
Material Science
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Polymer Modifiers: Incorporation into epoxy resins improves thermal stability due to the bicyclic core’s rigidity.
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Chiral Stationary Phases: The compound’s stereocenters enable use in HPLC columns for enantiomer separation.
Comparison with Structural Analogs
Methyl vs. Ethyl Esters
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Ethyl Esters: Higher lipophilicity but slower hydrolysis kinetics compared to methyl analogs.
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Hydroxyl-Free Derivatives: Reduced hydrogen-bonding capacity lowers water solubility but enhances membrane permeability.
Bicyclo[2.2.1]heptane vs. Bicyclo[2.2.2]octane
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Ring Strain: The smaller [2.2.1] system exhibits greater strain, increasing reactivity in ring-opening reactions.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalysis for enantiopure batches.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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Green Chemistry: Solvent-free esterification using immobilized lipases.
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